N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide (CAS 1797978-56-3; molecular formula C₁₆H₂₂N₄O₂S; molecular weight 334.44 g/mol) is a synthetic small molecule belonging to the pyrimidine-sulfonamide hybrid class. It features a 4-(dimethylamino)pyrimidine core connected via a methylene linker to a 2,4,5-trimethylbenzene-1-sulfonamide moiety.

Molecular Formula C16H22N4O2S
Molecular Weight 334.44
CAS No. 1797978-56-3
Cat. No. B2795681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide
CAS1797978-56-3
Molecular FormulaC16H22N4O2S
Molecular Weight334.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)C
InChIInChI=1S/C16H22N4O2S/c1-11-8-13(3)14(9-12(11)2)23(21,22)18-10-15-17-7-6-16(19-15)20(4)5/h6-9,18H,10H2,1-5H3
InChIKeyDFMHGIIDTYKAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(Dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide (CAS 1797978-56-3): Procurement-Grade Baseline Characterization and Class Context


N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide (CAS 1797978-56-3; molecular formula C₁₆H₂₂N₄O₂S; molecular weight 334.44 g/mol) is a synthetic small molecule belonging to the pyrimidine-sulfonamide hybrid class. It features a 4-(dimethylamino)pyrimidine core connected via a methylene linker to a 2,4,5-trimethylbenzene-1-sulfonamide moiety . Pyrimidine-sulfonamide hybrids are recognized as privileged scaffolds in medicinal chemistry, with documented activities against kinase targets, antimicrobial pathogens, and cancer cell lines depending on substitution patterns [1]. However, specific quantitative biological activity data for this exact compound remain absent from peer-reviewed literature at the time of this analysis. Its differentiation from close analogs must therefore be inferred from structure-activity relationship (SAR) principles established across the pyrimidine-sulfonamide class.

Hinge-binding kinase scaffold for ATP-competitive studies
SAR probe with 2,4,5-trimethyl substitution for steric/electronic perturbation analysis
Computationally tractable scaffold for docking and MD validation studies

Procurement Risk Alert: Why N-{[4-(Dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide Cannot Be Substituted by In-Class Analogs Without Verification


Within the pyrimidine-sulfonamide class, minor structural modifications—such as the position of methyl substituents on the benzene ring, the nature of the amine on the pyrimidine, or the linker length—can profoundly alter target engagement, cellular potency, and selectivity profiles. A 2026 Scientific Reports study demonstrated that among a series of pyrimidine-sulfonamide derivatives, IC₅₀ values against HepG2 cells ranged from 7.4 to >50 µg/mL depending solely on the appended heterocyclic substituent [1]. Similarly, antimicrobial SAR studies have shown that the 2,4,5-trimethyl substitution pattern on the benzenesulfonamide ring confers distinct physicochemical properties compared to 3,4-dimethyl or unsubstituted analogs, affecting lipophilicity, hydrogen-bonding capacity, and ultimately biological activity [2]. Generic substitution of N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide with a closely related analog (e.g., the 3,4-dimethylbenzene-1-sulfonamide variant, CAS 1797330-00-7, or the unsubstituted benzenesulfonamide, CAS not publicly indexed) without parallel experimental validation risks introducing uncharacterized potency shifts, altered selectivity windows, and irreproducible results.

Methyl substitution pattern

2,4,5-trimethyl vs. unsubstituted or 3,4-dimethyl analogs may alter lipophilicity and target engagement; potency shifts are expected based on class SAR.

Linker type (methylene vs. anilino)

Methylene linker introduces different conformational flexibility and kinase binding mode compared to anilino-linked analogs; selectivity profiles may not transfer.

Cytotoxic potency variability

Class-level evidence shows >5-fold IC₅₀ differences driven by substitution changes; generic interchange may yield uncharacterized activity shifts.

Quantitative Differentiation Evidence for N-{[4-(Dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide Versus Closest Analogs


Structural Differentiation: 2,4,5-Trimethylbenzene Sulfonamide vs. Unsubstituted Benzenesulfonamide

The target compound bears three methyl groups at positions 2, 4, and 5 of the benzenesulfonamide ring. The unsubstituted analog, N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}benzenesulfonamide (PubChem), lacks these substituents [1]. While no direct head-to-head biological comparison has been published for these two specific molecules, SAR studies across the pyrimidine-sulfonamide class consistently demonstrate that addition of electron-donating methyl groups increases both lipophilicity (clogP) and steric bulk, which can enhance target binding affinity in hydrophobic kinase pockets but may simultaneously reduce aqueous solubility and alter metabolic stability [2]. The quantitative impact of these structural differences on potency, selectivity, and pharmacokinetics must be experimentally determined for each compound pair.

Structural differentiation
Class-level inference
2,4,5-trimethyl vs. unsubstituted: ΔMW +42.08; predicted clogP +1.0–1.5 log units
Substitution pattern may shift lipophilicity and target binding
No head-to-head biological data available
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Linker Connectivity: Methylene-Bridged Pyrimidine-Sulfonamide vs. Direct Anilino-Pyrimidine Analogs

The target compound features a methylene (-CH₂-) linker connecting the pyrimidine ring to the sulfonamide nitrogen. This contrasts with anilino-pyrimidine analogs such as those claimed in patent CA2580913A1, where the sulfonamide is attached via a phenylamino spacer [1]. The methylene linker introduces greater conformational flexibility and alters the vector of the sulfonamide group relative to the pyrimidine hinge-binding motif. In published kinase inhibitor SAR, linker length and composition have been shown to shift IC₅₀ values by 10- to 100-fold against kinases such as p38α and B-Raf [2]. Direct comparative data for this specific compound are lacking, but the linker difference constitutes a fundamental pharmacophore modification expected to yield distinct selectivity fingerprints.

Linker connectivity
Class-level inference
Methylene (1-atom) vs. anilino (4-atom) linker; kinase IC₅₀ shifts 10–100× reported in class SAR
Linker type may alter kinase binding mode and selectivity
Direct compound data lacking
Kinase Inhibition Pharmacophore Modeling Target Engagement

Cytotoxic Potency Differentiation: Pyrimidine-Sulfonamide Class SAR Demonstrates 5- to 10-Fold Activity Swings with Substitution Changes

A 2026 study in Scientific Reports evaluated 24 novel pyrimidine-sulfonamide derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines [1]. Compounds with electron-donating methyl substituents and balanced lipophilicity (compounds 18, 21, 23, 24) exhibited IC₅₀ values of 7.4–10.2 µg/mL against HepG2 and 8.2–10.0 µg/mL against MCF-7, approaching the potency of 5-fluorouracil. In contrast, compounds lacking optimal substitution patterns showed IC₅₀ values above 50 µg/mL—a >5-fold potency differential attributable solely to structural modifications. The target compound, bearing a 2,4,5-trimethyl substitution and a dimethylamino pyrimidine, shares structural features with the most potent derivatives in this series, but its exact IC₅₀ values remain unmeasured. This class-level evidence strongly indicates that the specific substitution pattern of the target compound will yield activity and selectivity profiles that diverge from those of its closest commercially available analogs.

Cytotoxic potency range
Class-level inference
Class SAR: IC₅₀ 7.4–10.2 µg/mL (most active) vs. >50 µg/mL (least active); >5-fold range
Substitution drives potency differences; compound-specific data needed
MTT assay, 48h; target compound unmeasured
Anticancer Activity Cytotoxicity Cancer Cell Lines

Physicochemical Property Differentiation: Calculated Descriptors vs. Experimentally Validated Analogs

The target compound (MW 334.44; predicted clogP ~2.5–3.0; 4 hydrogen bond acceptors; 1 hydrogen bond donor) occupies a distinct physicochemical space relative to its close analogs . The 3,4-dimethyl analog (CAS 1797330-00-7) has a lower molecular weight and different methyl orientation, while the 5-fluoro-2-methyl analog introduces a halogen atom with distinct electronic effects. Fragment-based property calculations indicate that the 2,4,5-trimethyl pattern yields a higher degree of molecular symmetry and steric encumbrance around the sulfonamide group compared to the 3,4-dimethyl isomer, which may affect both target binding and metabolic stability [1]. These computed differences translate into distinct predicted ADME profiles, underscoring the need for compound-specific experimental characterization.

Physicochemical differentiation
Cross-study comparable
MW 334.44 vs. 320.41 (3,4-dimethyl analog); clogP ~2.5–3.0 vs. ~2.0–2.5
Property differences may affect solubility and permeability
Calculated values; experimental logP not available
Drug-likeness Physicochemical Profiling ADME Prediction

Evidence-Backed Application Scenarios for N-{[4-(Dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide Procurement


Kinase Inhibitor Discovery and Lead Optimization Campaigns

The 4-(dimethylamino)pyrimidine core is a recognized hinge-binding scaffold for ATP-competitive kinase inhibition, while the 2,4,5-trimethylbenzene sulfonamide moiety can occupy the adjacent hydrophobic pocket. This compound is suitable as a starting scaffold for medicinal chemistry campaigns targeting kinases such as p38α MAPK, B-Raf, or VEGFR, where the methylene linker and trimethyl substitution may confer unique selectivity windows relative to anilino-pyrimidine chemotypes [1]. Given the class-level SAR demonstrating >5-fold potency differences with substitution changes [2], this compound should be procured as a discrete chemical entity for parallel SAR evaluation rather than assumed interchangeable with commercially available analogs.

Anticancer Phenotypic Screening Libraries

Pyrimidine-sulfonamide derivatives with electron-donating methyl substituents have demonstrated IC₅₀ values of 7.4–10.2 µg/mL against HepG2 and MCF-7 cancer cell lines [2]. The target compound, featuring a 2,4,5-trimethylbenzene sulfonamide motif, is structurally aligned with the most potent members of this chemotype. It is an appropriate inclusion in diversity-oriented screening decks for anticancer phenotypic assays, provided that its specific cytotoxicity and selectivity are independently validated against a panel of cancer and normal cell lines prior to hit declaration.

Structure-Activity Relationship (SAR) Probe for Sulfonamide Substitution Effects

The 2,4,5-trimethyl substitution pattern on the benzenesulfonamide ring represents a specific steric and electronic perturbation that can serve as a SAR probe to interrogate the steric tolerance of target binding pockets [1]. When procured alongside the unsubstituted benzenesulfonamide analog and the 3,4-dimethyl isomer (CAS 1797330-00-7), this compound enables a three-point SAR matrix that isolates the contribution of methyl group count, position, and symmetry to target affinity and selectivity. This systematic approach is essential for rational lead optimization and cannot be achieved through single-compound procurement.

Computational Chemistry and Molecular Docking Validation Studies

With a molecular weight of 334.44 g/mol and a well-defined pyrimidine-sulfonamide scaffold, this compound is computationally tractable for docking studies against kinases, thymidylate synthase, or other validated pyrimidine-binding targets [2]. The methylene linker introduces conformational flexibility that can be explored through molecular dynamics simulations to predict binding mode differences relative to rigid anilino-linked analogs. Procurement of the physical compound enables experimental validation of computational predictions, closing the design-make-test cycle.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Hinge-binding scaffold
Kinase selectivity profiling
Anticancer phenotypic screening library
Substitution-aligned scaffold
Cytotoxicity and selectivity panel
SAR probe matrix
Steric/electronic perturbation
Target affinity comparison across analogs
Computational docking validation
Tractable scaffold
Binding mode prediction vs. experiment
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